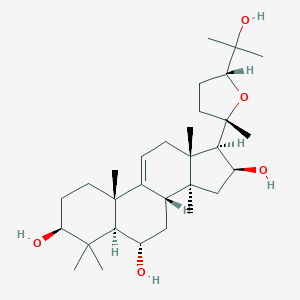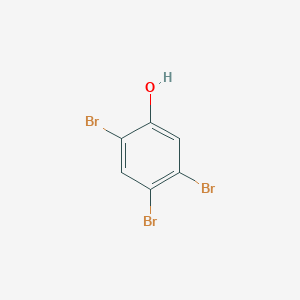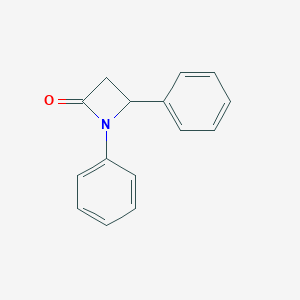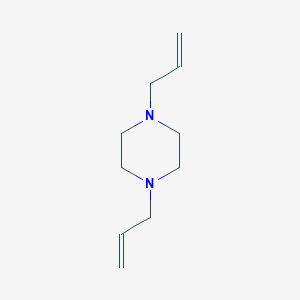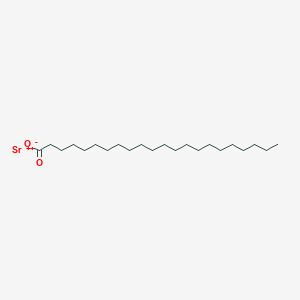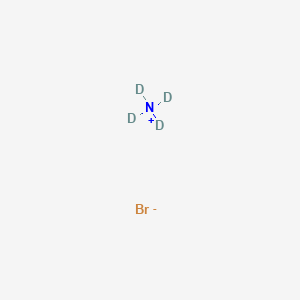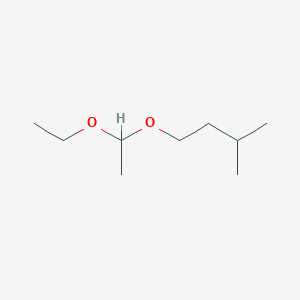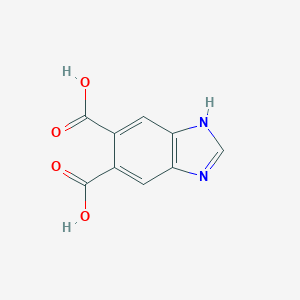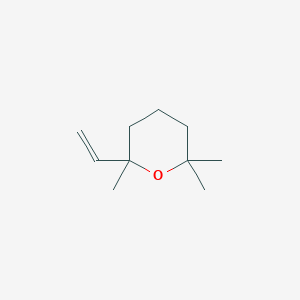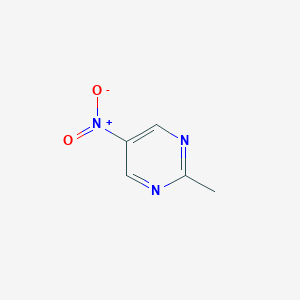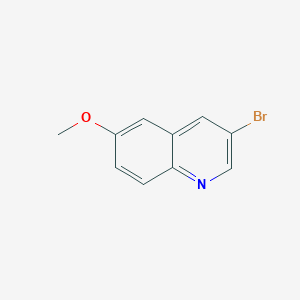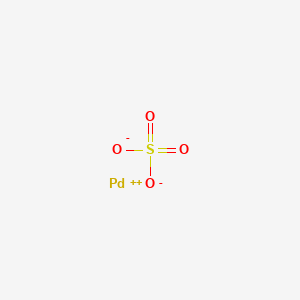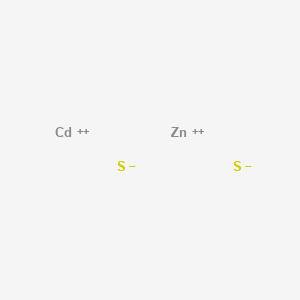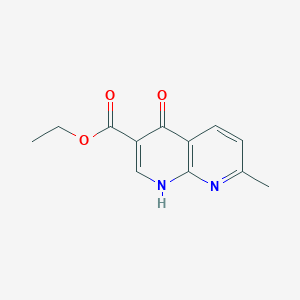![molecular formula C27H50O2Si2 B077579 Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- CAS No. 13110-77-5](/img/structure/B77579.png)
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-], commonly known as silane coupling agent, is a chemical compound used in various scientific research applications. It is a versatile compound that is used to improve the adhesion between two dissimilar materials, such as inorganic and organic substrates.
Mécanisme D'action
Silane coupling agent works by forming a covalent bond between the silane group and the substrate surface. The silane group contains a reactive functional group, which reacts with the substrate surface and forms a chemical bond. This chemical bond improves the adhesion between the two dissimilar materials and provides a strong interfacial bonding.
Effets Biochimiques Et Physiologiques
Silane coupling agent is generally considered safe for use in scientific research applications. It is a non-toxic compound and does not pose any significant health hazards. However, it is recommended to handle the compound with care and follow the necessary safety precautions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silane coupling agent in lab experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. However, the limitations of using silane coupling agent are its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, such as biomedicine and energy storage, and the optimization of its properties for specific applications.
Conclusion:
Silane coupling agent is a versatile compound that is widely used in various scientific research applications. Its ability to improve the adhesion between two dissimilar materials makes it an essential component in the preparation of composites, coatings, and adhesives. The future directions of silane coupling agent research are focused on the development of new and improved synthesis methods, the investigation of its potential applications in various fields, and the optimization of its properties for specific applications.
Méthodes De Synthèse
Silane coupling agent can be synthesized by reacting a silane compound with a hydroxyl group-containing compound. The reaction takes place in the presence of a catalyst, which facilitates the reaction and increases the yield of the product. The most commonly used silane compounds for the synthesis of silane coupling agent are methoxytrimethylsilane, ethoxytrimethylsilane, and propyltrimethoxysilane.
Applications De Recherche Scientifique
Silane coupling agent is widely used in scientific research applications, such as in the synthesis of composites, coatings, and adhesives. It is also used in the modification of surfaces of various materials, such as glass, metals, and polymers. Silane coupling agent is a crucial component in the preparation of nanomaterials, as it helps in the dispersion of nanoparticles and improves their stability.
Propriétés
Numéro CAS |
13110-77-5 |
|---|---|
Nom du produit |
Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl- |
Formule moléculaire |
C27H50O2Si2 |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
[(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]-trimethylsilane |
InChI |
InChI=1S/C27H50O2Si2/c1-19(28-30(4,5)6)23-12-13-24-22-11-10-20-18-21(29-31(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3/h10,19,21-25H,11-18H2,1-9H3/t19-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clé InChI |
PXQKWIROLXRMAD-PAMFVNDTSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
SMILES canonique |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C)C)C)O[Si](C)(C)C |
Synonymes |
(20S)-3β,20-Bis(trimethylsiloxy)pregn-5-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



